molecular formula C19H19N3O5 B407074 Methyl 3-nitro-5-(4-phenylpiperazine-1-carbonyl)benzoate

Methyl 3-nitro-5-(4-phenylpiperazine-1-carbonyl)benzoate

Cat. No.: B407074
M. Wt: 369.4g/mol
InChI Key: LSNRHGUSUAJJSV-UHFFFAOYSA-N
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Description

Methyl 3-nitro-5-(4-phenylpiperazine-1-carbonyl)benzoate is a complex organic compound that belongs to the class of benzoic acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-5-(4-phenylpiperazine-1-carbonyl)benzoate typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the benzoic acid derivative.

    Amidation: Formation of the piperazine-1-carbonyl group.

    Esterification: Conversion of the carboxylic acid group to a methyl ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, palladium on carbon.

    Catalysts: Acid or base catalysts for esterification and hydrolysis.

Major Products

    Amino Derivatives: From reduction of the nitro group.

    Substituted Phenyl Derivatives: From electrophilic aromatic substitution.

    Carboxylic Acids: From hydrolysis of the ester group.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity: Potential studies on its biological activity, such as antimicrobial or anticancer properties.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-nitro-5-(4-phenylpiperazine-1-carbonyl)benzoate would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid Derivatives: Compounds with similar structures but different substituents.

    Piperazine Derivatives: Compounds containing the piperazine ring with various functional groups.

Uniqueness

The unique combination of the nitro group, phenyl-piperazine moiety, and benzoic acid methyl ester in Methyl 3-nitro-5-(4-phenylpiperazine-1-carbonyl)benzoate may confer specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C19H19N3O5

Molecular Weight

369.4g/mol

IUPAC Name

methyl 3-nitro-5-(4-phenylpiperazine-1-carbonyl)benzoate

InChI

InChI=1S/C19H19N3O5/c1-27-19(24)15-11-14(12-17(13-15)22(25)26)18(23)21-9-7-20(8-10-21)16-5-3-2-4-6-16/h2-6,11-13H,7-10H2,1H3

InChI Key

LSNRHGUSUAJJSV-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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